2-(2,4-Difluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
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Overview
Description
2-(2,4-Difluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes both fluorinated phenyl and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: This can be achieved through a condensation reaction involving a suitable nitrile and a fluorinated phenyl compound under basic conditions.
Introduction of the Difluorophenoxy Group: This step involves the nucleophilic substitution of a halogenated pyridine intermediate with 2,4-difluorophenol.
Final Coupling Reaction: The final step involves coupling the intermediate with a trifluoromethyl-substituted phenyl group using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2,4-Difluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with enhanced efficacy and reduced side effects.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Difluorophenoxy)-5-phenylpyridine-3-carbonitrile: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
2-(2,4-Difluorophenoxy)-5-(trifluoromethyl)pyridine-3-carbonitrile: Similar structure but without the phenyl group, affecting its reactivity and applications.
Uniqueness
2-(2,4-Difluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile is unique due to the presence of both difluorophenoxy and trifluoromethylphenyl groups, which confer distinct chemical properties such as increased lipophilicity and stability. These properties make it particularly valuable in the development of pharmaceuticals and advanced materials.
Properties
IUPAC Name |
2-(2,4-difluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9F5N2O/c20-15-4-5-17(16(21)8-15)27-18-12(9-25)6-13(10-26-18)11-2-1-3-14(7-11)19(22,23)24/h1-8,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRKGDCPIAQNIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(N=C2)OC3=C(C=C(C=C3)F)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9F5N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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